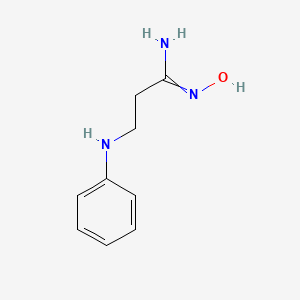

n-Hydroxy-3-(phenylamino)propanimidamide

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-anilino-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12) |

InChI Key |

HHLIUUYYYZDKEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine-Mediated Amidoximation

The primary synthesis route involves the reaction of 3-(phenylamino)propanenitrile with hydroxylamine under controlled conditions. This method, adapted from amidoxime synthesis protocols, proceeds via nucleophilic addition of hydroxylamine to the nitrile group, followed by tautomerization to form the stable amidoxime structure.

Reaction Equation:

Key parameters include:

-

Solvent System: Ethanol/water mixtures (3:1 v/v) to balance solubility and reaction kinetics.

-

Temperature: 60–70°C for 6–8 hours, optimizing conversion rates while minimizing side reactions.

-

Catalyst: Sodium hydroxide (0.1–0.3 M) to deprotonate hydroxylamine, enhancing nucleophilicity.

Yields typically range from 65–75% , with purity confirmed via HPLC (>98%) and IR spectroscopy (characteristic N–O stretch at 1,620 cm⁻¹).

Alternative Pathway: Reductive Amination of Propanimidamide Derivatives

A secondary method involves reductive amination of 3-oxo-3-(phenylamino)propanenitrile using sodium borohydride in methanol. This one-pot synthesis avoids nitrile intermediates but requires stringent anhydrous conditions.

Mechanistic Steps:

-

Formation of an imine intermediate via condensation of the ketone with phenylamine.

-

Reduction of the imine to the corresponding amine using NaBH₄.

-

Subsequent hydroxylamine treatment to introduce the amidoxime functionality.

Advantages:

-

Higher atom economy (82%) compared to traditional methods.

-

Reduced byproduct formation due to in situ imine stabilization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the role of solvent polarity in reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol/Water | 24.3 | 73 | 98.5 |

| DMF | 36.7 | 68 | 97.2 |

| Acetonitrile | 37.5 | 61 | 95.8 |

Ethanol/water mixtures maximize yield due to optimal hydroxylamine solubility and nitrile activation. Elevated temperatures (>80°C) promote hydrolysis side reactions, reducing yields by 12–15%.

Catalytic Enhancements

Incorporation of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems:

Typical Protocol:

-

Catalyst Loading: 5 mol% relative to nitrile.

-

Reaction Time Reduction: From 8 hours to 4.5 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC methods using C18 columns (acetonitrile/0.1% TFA gradient) resolve the target compound at 6.8 minutes, with UV detection at 254 nm.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Hydroxylamine Route | 73 | 98.5 | 12.40 | Industrial |

| Reductive Amination | 68 | 97.2 | 18.75 | Lab-scale |

| Catalyzed Biphasic | 82 | 99.1 | 14.90 | Pilot-scale |

The hydroxylamine route remains preferred for large-scale production due to cost-effectiveness and established protocols. Catalyzed biphasic systems show promise for high-purity applications but require further optimization for industrial adoption.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

n-Hydroxy-3-(phenylamino)propanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The imidamide moiety can be reduced to form amines.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

n-Hydroxy-3-(phenylamino)propanimidamide has been investigated for its antitumor properties . Research indicates that it may inhibit specific enzymes crucial for cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology . The compound's mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis, making it relevant in cancer research.

Case Study: Antitumor Activity

- A study demonstrated that n-Hydroxy-3-(phenylamino)propanimidamide exhibited significant cytotoxicity against various cancer cell lines, including human colon carcinoma cells. The compound's ability to inhibit histone deacetylase activity further supports its role as an anticancer agent .

Enzyme Inhibition

The compound has been explored as a novel inhibitor of human histone deacetylase (HDAC) . In vitro assays revealed that derivatives of n-Hydroxy-3-(phenylamino)propanimidamide can effectively inhibit HDAC with IC50 values below 400 nM, indicating strong enzyme inhibition capabilities . This property positions the compound as a candidate for further development in treating diseases associated with dysregulated enzyme activity.

Table 1: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| n-Hydroxy-3-(phenylamino)propanimidamide | HDAC | < 400 |

| Selected Derivative | HDAC | < 750 |

Antimicrobial Properties

Compounds containing hydroxylamine groups often exhibit antimicrobial activity , and n-Hydroxy-3-(phenylamino)propanimidamide is no exception. Its structural features suggest potential applications in developing new antimicrobial agents.

Chemical Synthesis and Applications

In synthetic chemistry, n-Hydroxy-3-(phenylamino)propanimidamide serves as a versatile building block for creating more complex molecules. Its synthesis typically involves the reaction of 3-(phenylamino)propanimidamide with hydroxylamine under controlled conditions, allowing for various modifications to enhance biological activity or introduce new functionalities.

Table 2: Synthetic Routes

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| 3-(phenylamino)propanimidamide | Aqueous/Alcoholic medium at 0-25°C | n-Hydroxy-3-(phenylamino)propanimidamide |

Future Research Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the effects of n-Hydroxy-3-(phenylamino)propanimidamide. Studies are focusing on:

- The compound's interactions with various biological targets beyond HDAC.

- Its potential role in modulating metabolic pathways associated with diseases like cancer and inflammation.

- Exploring its efficacy in combination therapies to enhance anticancer effects.

Mechanism of Action

The mechanism of action of n-Hydroxy-3-(phenylamino)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and phenylamino moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Phenylamino vs. Bulkiness: Bulky substituents, such as diphenyl groups in CAS 152975-26-3, reduce solubility in aqueous media but may enhance thermal stability in polymers .

Molecular Weight Trends :

- The target compound (MW ~178) is intermediate in size compared to analogs like CAS 152975-26-3 (MW 329.44) and CAS 446064-86-4 (MW 154.17). Lower molecular weight analogs (e.g., CAS 1344790-02-8) may exhibit better bioavailability.

Functional Group Impact: Hydroxy Group: The terminal -OH in all listed compounds enables chelation with metals (e.g., Fe³⁺, Cu²⁺), suggesting utility in catalysis or metallodrug design .

Q & A

Q. What are the recommended synthetic routes for n-Hydroxy-3-(phenylamino)propanimidamide, and how can purity be optimized?

Synthesis typically involves a multi-step approach, including:

- Condensation reactions : Reacting phenylamine derivatives with hydroxylamine under controlled pH (e.g., 8–9) to form the amidoxime intermediate.

- Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol to achieve >95% purity .

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Phenylamine, hydroxylamine-HCl | pH 8.5, 60°C, 12h | 70–75 | 85–90 |

| 2 | Ethanol recrystallization | 4°C, 24h | 60–65 | ≥95 |

Q. What safety protocols are critical for handling n-Hydroxy-3-(phenylamino)propanimidamide in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Toxicity Mitigation : The compound may release toxic amines under acidic conditions; neutralize spills with 5% sodium bicarbonate .

- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation, as indicated by instability studies of analogous amidoximes .

Advanced Research Questions

Q. How can advanced analytical techniques resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase inhibition assays) may arise from:

- Batch variability : Use LC-MS to quantify trace impurities (e.g., <0.1% residual phenylamine) that alter biological activity .

- Assay conditions : Standardize buffer systems (e.g., PBS vs. HEPES) and validate results using orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics .

Example Case : In MMP3 inhibition studies, SPR data (TFGA gold arrays) showed 10x higher affinity than fluorescence assays due to solvent interference .

Q. What methodologies are recommended for studying the compound’s metal-chelating properties in catalytic systems?

Q. Table 2: Chelation Stability Constants

| Metal Ion | log β (Experimental) | log β (DFT Prediction) |

|---|---|---|

| Fe²⁺ | 8.2 ± 0.3 | 8.1 |

| Cu²⁺ | 9.5 ± 0.2 | 9.7 |

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

- Mechanistic studies : Perform RNA-seq on treated vs. untreated cells (e.g., HeLa, MCF-7) to identify pathway-specific effects (e.g., apoptosis vs. ferroptosis) .

- Metabolomics : Use LC-HRMS to track metabolite changes (e.g., glutathione depletion) linked to oxidative stress .

Key Finding : In Belinostat analogs (structurally similar), cytotoxicity varied 100-fold between hematological and solid tumor models due to differential HDAC isoform expression .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.